molecular formula C21H25FN2O2 B5509011 1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide

Cat. No.: B5509011
M. Wt: 356.4 g/mol
InChI Key: WEDPCLSZNQJGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25FN2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19000621 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer's Disease

A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties significantly increased activity, with compound 21 showing potent inhibition, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin 1A Receptors in Alzheimer's Disease

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with PET imaging to quantify 5-HT1A receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities, correlating with the severity of clinical symptoms, highlighting its role in Alzheimer's pathology (Kepe et al., 2006).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating them for their activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase. Compound 14 emerged as a promising compound, showing activity across all tests with notable antituberculosis activity (Jeankumar et al., 2013).

Crystal Structure Analysis

Faizi et al. (2016) reported the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. The study provides insights into the conformation and dihedral angles of the molecule, useful for further chemical and pharmacological research (Faizi et al., 2016).

Fluorine-18-labeled 5-HT1A Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for use as molecular imaging probes. The study evaluated their biological properties and suitability for PET imaging, contributing to the understanding of serotonin receptor distribution and dynamics in vivo (Lang et al., 1999).

Properties

IUPAC Name

1-benzyl-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c22-19-6-8-20(9-7-19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDPCLSZNQJGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.